molecular formula C16H15Cl2NO3 B14324952 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene CAS No. 104167-75-1

1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene

Cat. No.: B14324952
CAS No.: 104167-75-1
M. Wt: 340.2 g/mol
InChI Key: PMPGLXLRBYYMFP-UHFFFAOYSA-N
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Description

1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of tert-butyl, chlorophenoxy, chloro, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of the phenoxy linkage by reacting the chlorinated nitrobenzene with a tert-butyl-substituted phenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The nitro and chloro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the nitro or chloro groups.

    Reduction: Amino derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride
  • N-(sec-butyl)-4-(2-tert-butyl-4-chlorophenoxy)-1-butanamine oxalate
  • 4-[3-(2-tert-butyl-4-chlorophenoxy)propyl]morpholine

Uniqueness

1-(2-tert-Butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

104167-75-1

Molecular Formula

C16H15Cl2NO3

Molecular Weight

340.2 g/mol

IUPAC Name

1-(2-tert-butyl-4-chlorophenoxy)-2-chloro-4-nitrobenzene

InChI

InChI=1S/C16H15Cl2NO3/c1-16(2,3)12-8-10(17)4-6-14(12)22-15-7-5-11(19(20)21)9-13(15)18/h4-9H,1-3H3

InChI Key

PMPGLXLRBYYMFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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